molecular formula C6H11ClO B1584303 2-Methylvaleryl chloride CAS No. 5238-27-7

2-Methylvaleryl chloride

Cat. No.: B1584303
CAS No.: 5238-27-7
M. Wt: 134.6 g/mol
InChI Key: MFIQXAVMTLKUJR-UHFFFAOYSA-N
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Description

2-Methylvaleryl chloride, also known as 2-Methylpentanoyl chloride, is an organic compound with the molecular formula C₆H₁₁ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a chlorine atom attached to a carbonyl group, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylvaleryl chloride can be synthesized through the reaction of 2-Methylvaleric acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent to produce the corresponding acyl chloride .

Reaction:

CH₃CH₂CH₂CH(CH₃)COOH+SOCl₂CH₃CH₂CH₂CH(CH₃)COCl+SO₂+HCl\text{CH₃CH₂CH₂CH(CH₃)COOH} + \text{SOCl₂} \rightarrow \text{CH₃CH₂CH₂CH(CH₃)COCl} + \text{SO₂} + \text{HCl} CH₃CH₂CH₂CH(CH₃)COOH+SOCl₂→CH₃CH₂CH₂CH(CH₃)COCl+SO₂+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where 2-Methylvaleric acid is continuously fed into the system along with the chlorinating agent. The reaction is carefully controlled to ensure high yield and purity of the product. The by-products, such as sulfur dioxide and hydrogen chloride, are typically removed through scrubbing systems .

Chemical Reactions Analysis

Types of Reactions

2-Methylvaleryl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Methylvaleric acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.

    Alcohols: Esterification reactions often use pyridine as a base and a solvent.

    Water: Hydrolysis reactions are usually conducted under acidic or basic conditions to facilitate the reaction.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    2-Methylvaleric Acid: Formed from hydrolysis.

Scientific Research Applications

2-Methylvaleryl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylvaleryl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in various synthetic transformations to introduce the 2-Methylvaleryl group into different substrates .

Comparison with Similar Compounds

Similar Compounds

    Valeryl chloride: Similar structure but lacks the methyl group at the second carbon.

    Isobutyryl chloride: Contains a branched chain but with a different carbon skeleton.

    Butyryl chloride: A shorter chain acyl chloride with different reactivity.

Uniqueness

2-Methylvaleryl chloride is unique due to the presence of the methyl group at the second carbon, which influences its steric and electronic properties. This structural feature can affect the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-methylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQXAVMTLKUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966789
Record name 2-Methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5238-27-7
Record name 2-Methylpentanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5238-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylvaleryl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylvaleryl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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